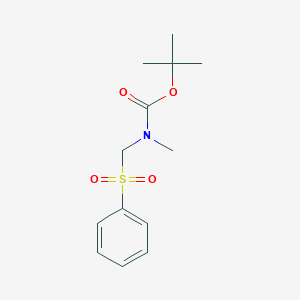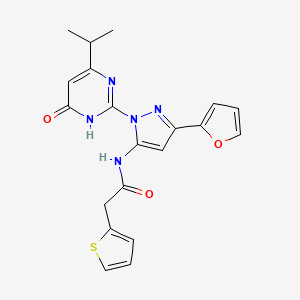
Tert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate, commonly known as Benomyl, is a systemic fungicide that is widely used in agriculture. It belongs to the carbamate family of chemicals and is effective against a broad range of fungal diseases. Benomyl has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) Nitrone Equivalents
These compounds have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Environmental Science Applications
Degradation and Toxicity Studies
The genotoxic effects of related compounds like methyl-tert-butyl ether (MTBE) have been evaluated in human lymphocytes, indicating potential environmental and health implications of such substances. These effects could follow from the induction of DNA strand breaks, showcasing the importance of understanding the environmental fate and toxicological impact of related chemicals (Chen et al., 2008).
Material Science Applications
Strong Blue Emissive Nanofibers for Volatile Acid Vapors Detection
New benzothizole modified carbazole derivatives have been synthesized, with one showing the ability to form organogels in selected solvents. This capability highlights the role of tert-butyl groups in gel formation and the potential application of such materials in creating fluorescent sensory materials for detecting acid vapors, demonstrating innovative uses in material science (Sun et al., 2015).
Propiedades
IUPAC Name |
tert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14(4)10-19(16,17)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLALJNTFHYOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2710607.png)
![(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2710610.png)
![4-Phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide](/img/structure/B2710611.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2710612.png)
![6-(2-Fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710613.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2710616.png)

![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)

![[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone](/img/structure/B2710622.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2710629.png)
